molecular formula C9H10N2O4 B3058672 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone CAS No. 90961-73-2

9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone

Cat. No.: B3058672
CAS No.: 90961-73-2
M. Wt: 210.19 g/mol
InChI Key: NHYOGDTZCYMRNT-UHFFFAOYSA-N
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Description

9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone, also known as DMDNB, is a heterocyclic organic compound that has been widely used in scientific research. DMDNB is a bicyclic compound that contains a diazabicyclo[3.3.1]nonane ring system and four carbonyl groups. Its unique structure makes it an important tool for studying various biochemical and physiological processes.

Scientific Research Applications

Molecular Structure and Conformation

  • The molecular structure of related compounds, such as 3,7-dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dioxide, has been investigated through single crystal X-ray diffraction studies. These studies have determined their molecular conformations, which often exhibit chair-chair conformations with diequatorial arrangements of methyl groups at nitrogen atoms (Vlasova et al., 2013).

Drug Delivery Systems

  • 3,7-Diazabicyclo[3.3.1]nonane scaffolds have been used in the design of molecular switches for stimulus-sensitive liposomal delivery systems. These systems facilitate the rapid release of water-soluble compounds from liposomal containers under specific external factors, like pH changes (Veremeeva et al., 2021).

Synthesis and Characterization

  • Synthesis and characterization of various derivatives of diazabicyclo[3.3.1]nonane, such as 2,4,6,8-tetraaryl derivatives, have been documented, providing essential data for further research and applications in chemistry and materials science (Vijayakumar & Sundaravadivelu, 2005).

Antibacterial Applications

  • Some derivatives of 3,7-diazabicyclo[3.3.1]nonane have shown potential as antibacterial agents. This includes studies on their efficacy against bacteria like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus (Balaji et al., 2015).

Conformational Studies

  • Extensive research has been conducted on the conformational preferences and energy states of various 3,7-diazabicyclo[3.3.1]nonane derivatives, using different computational methods. This research provides a deeper understanding of the molecular structures and potential interactions of these compounds (Pisarev et al., 2018).

Future Directions

: NIST Chemistry WebBook : Springer: Molecular Structure : RSC Advances : SpectraBase : ChemSpider

Properties

IUPAC Name

9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-9(2)3-5(12)10-7(14)4(9)8(15)11-6(3)13/h3-4H,1-2H3,(H,10,12,14)(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYOGDTZCYMRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(=O)NC(=O)C1C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340583
Record name 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90961-73-2
Record name 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone
Reactant of Route 2
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone
Reactant of Route 3
Reactant of Route 3
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone
Reactant of Route 4
Reactant of Route 4
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone
Reactant of Route 5
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone
Reactant of Route 6
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone

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